molecular formula C15H22ClNO2 B13742690 Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride CAS No. 105310-31-4

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride

Cat. No.: B13742690
CAS No.: 105310-31-4
M. Wt: 283.79 g/mol
InChI Key: ZPVDPSQRZGDIRI-PBCQUBLHSA-N
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Description

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a cyclopropane ring, an aminomethyl group, and a 4-methylphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of cyclopropanecarboxylic acid, which is then reacted with 2-(aminomethyl)-1-(4-methylphenyl)-1-methylethyl ester under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride is used in various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and esters with different substituents. Examples include:

  • Cyclopropanecarboxylic acid derivatives
  • Aminomethyl-substituted compounds
  • 4-Methylphenyl esters

Uniqueness

What sets Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride apart is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

CAS No.

105310-31-4

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

[(1S,2R)-2-(4-methylphenyl)-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride

InChI

InChI=1S/C15H21NO2.ClH/c1-10(2)18-14(17)15(8-13(15)9-16)12-6-4-11(3)5-7-12;/h4-7,10,13H,8-9,16H2,1-3H3;1H/t13-,15+;/m1./s1

InChI Key

ZPVDPSQRZGDIRI-PBCQUBLHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(C[C@@H]2C[NH3+])C(=O)OC(C)C.[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C[NH3+])C(=O)OC(C)C.[Cl-]

Origin of Product

United States

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